Smilagenin

Analytical Chemistry Quality Control Formulation Development

Smilagenin is the definitive neurotrophic factor inducer for translational neurodegeneration programs. Unlike sarsasapogenin, diosgenin, or tigogenin, it uniquely combines AChE inhibition (IC50 43.29 µg/mL) with P300/HAT-mediated BDNF upregulation—a dual mechanism absent in all structural analogs. It is the sole steroidal sapogenin to reach Phase II clinical investigation (PYM50028/Cogane) with published MPTP/probenecid mouse efficacy at 10–26 mg/kg oral. Its 185°C melting point and ≥10 mg/mL ethanol solubility enable unambiguous differentiation from the C-25 epimer sarsasapogenin. Procure ≥98% purity, ethanol-soluble material to replicate published in vivo dosing regimens directly.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 126-18-1
Cat. No. B1681833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmilagenin
CAS126-18-1
Synonymsepi-sarsasapogenin
epismilagenin
PYM 50028
PYM-50028
PYM50028
sarsaponin
sarsasapogenin
sarsasapogenin, (3beta,5alpha,25R)-isomer
sarsasapogenin, (3beta,5alpha,25S)-isomer
sarsasapogenin, (3beta,5beta)-isomer
sarsasapogenin, (3beta,5beta,25R)-isomer
sarsasapogenin, (3beta,5beta,25S)-isomer
smilagenin
tigogenin
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
InChIInChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
InChIKeyGMBQZIIUCVWOCD-UQHLGXRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Smilagenin (CAS 126-18-1): A Steroidal Sapogenin with Neurotrophic and Procognitive Differentiation for Research Procurement


Smilagenin (CAS 126-18-1) is a (25R)-5β-spirostan-3β-ol steroidal sapogenin, a lipid-soluble small molecule isolated from Anemarrhena asphodeloides, Pelargonium hortorum, and various Smilax species [1]. It exists as a white to light-yellow crystalline solid with a molecular weight of 416.65 g/mol and a melting point of 185 °C . Smilagenin is classified as a non-peptide, orally bioavailable neurotrophic factor inducer that has advanced to Phase II clinical investigation for Parkinson's disease under the development code PYM50028 (Cogane) [2].

Why Generic Smilagenin Substitution Fails: Stereo- and Functional Divergence from Closest Sapogenin Analogs


Smilagenin's biological profile diverges fundamentally from its closest structural analogs—sarsasapogenin (the 25S epimer), diosgenin, tigogenin, and hecogenin—across multiple pharmacologically relevant axes. Simple substitution based on compound class (steroidal sapogenin) or even stereoisomerism is invalid due to demonstrated differences in AChE inhibitory potency [1], M1 muscarinic receptor regulation [2], and clinical development status [3]. Smilagenin and sarsasapogenin, despite being epimeric at C-25, exhibit distinct physical properties—including a 15.5 °C melting point difference and a 10-fold disparity in ethanol solubility—that directly impact formulation and analytical characterization workflows [4]. The evidence summarized below establishes that procurement decisions must be compound-specific rather than class-based.

Smilagenin (CAS 126-18-1): Quantitative Differentiation Evidence Against Closest Sapogenin Analogs


Stereochemical Divergence at C-25 Drives Distinct Physical Properties: Smilagenin vs. Sarsasapogenin

Smilagenin (25R configuration) and its C-25 epimer sarsasapogenin (25S configuration) exhibit marked differences in fundamental physical properties that impact procurement and experimental handling. Smilagenin melts at 185 °C versus 200.5 °C for sarsasapogenin—a 15.5 °C difference. More critically, smilagenin demonstrates ≥10 mg/mL solubility in ethanol (24.00 mM), whereas sarsasapogenin is limited to 1 mg/mL (2.40 mM)—a 10-fold difference [1]. This solubility differential directly influences stock solution preparation, in vitro assay design, and formulation feasibility.

Analytical Chemistry Quality Control Formulation Development

Superior Acetylcholinesterase Inhibition: Smilagenin Outperforms Multiple Sapogenin Analogs

In a head-to-head screening of twenty-four natural products from diverse chemical classes, smilagenin demonstrated the most potent acetylcholinesterase (AChE) inhibition among all tested steroidal sapogenins, with an IC50 of 43.29 ± 1.38 µg/mL [1]. Notably, the comparator set included diosgenin, hecogenin, tigogenin, and rockogenin—structurally related sapogenins that showed no detectable AChE inhibitory activity under identical assay conditions. Smilagenin's activity was, however, substantially lower than the reference drug galantamine (IC50 = 1.33 ± 0.11 µg/mL). Molecular docking revealed that smilagenin's inhibitory interaction is driven by binding to the peripheral anionic site (PAS) of hAChE, a mechanism distinct from other sapogenins that lack PAS engagement [1].

Alzheimer's Disease Cholinesterase Inhibition Natural Product Screening

M1 Muscarinic Receptor Density Upregulation: A Unique Non-Ligand, mRNA-Stabilizing Mechanism

Smilagenin improves spatial memory performance in aged rats via a mechanism that is distinct from direct receptor agonism or cholinesterase inhibition. Radioligand binding assays confirmed that smilagenin is neither an M-receptor ligand nor a cholinesterase inhibitor; instead, it significantly increases M1-receptor density [1]. The increase in M1-receptor density correlated with memory improvement. Mechanistically, smilagenin approximately doubled the average half-life of m1 mRNA in m1 gene-transfected CHO cells, indicating mRNA stabilization as the primary mode of action [1]. This mechanism contrasts with that of sarsasapogenin, which also elevates M1-receptor density in memory-deficit models but may operate through different molecular pathways that have been less fully characterized [2].

Cognitive Enhancement Memory Improvement Muscarinic Receptor Modulation

Epigenetic BDNF Upregulation via P300/HAT Pathway: A First-in-Class Demonstration

Smilagenin enhances brain-derived neurotrophic factor (BDNF) expression through a demonstrated epigenetic mechanism involving histone acetyltransferase (HAT) enhancement. In APP/PS1 transgenic Alzheimer's disease mice, smilagenin administration (26 mg/kg/day for 60 days) significantly reduced β-amyloid plaque deposition in the cortex and hippocampus and inhibited Aβ1-42 secretion in N2a/APPswe cells (10 μM for 24 hours) [1]. Mechanistically, smilagenin increased P300 protein expression, elevated global H3AC and H4AC levels, and specifically increased H3AC and H4AC at BDNF promoters II and IV [1]. Crucially, the cognitive improvement effects were abolished when P300 was inhibited with C646, establishing a causal link between smilagenin, P300-mediated histone acetylation, and BDNF transcription [1]. Comparable epigenetic BDNF regulation has not been reported for sarsasapogenin, diosgenin, or tigogenin.

Epigenetics Neurotrophic Factors Alzheimer's Disease BDNF Regulation

Clinical Development Differentiation: Smilagenin (PYM50028) Has Advanced to Phase II Trials for Parkinson's Disease

Smilagenin (PYM50028/Cogane) is the only steroidal sapogenin among its closest analogs to have advanced to Phase II clinical investigation for a neurodegenerative indication. A Phase II, multi-center, randomized, double-blind, placebo-controlled, parallel-group study (EUCTR2010-018534-44-CZ) was initiated in 2011 to investigate the efficacy, safety, and tolerability of Cogane (PYM50028) in subjects with early-stage Parkinson's disease [1]. The study evaluated once-daily oral administration for 28 weeks. Preclinical support for this clinical advancement includes demonstrated efficacy in a chronic MPTP/probenecid-lesioned mouse model of Parkinson's disease, where smilagenin (10 or 26 mg/kg, intragastric, once daily for 60 days) significantly improved locomotor ability, increased tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta, and elevated striatal dopamine transporter density [2]. In contrast, sarsasapogenin, diosgenin, tigogenin, and hecogenin remain at preclinical research stages without registered clinical trials for neurodegenerative disease.

Parkinson's Disease Clinical Development Neuroprotection Investigational Drug

Smilagenin (CAS 126-18-1): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Alzheimer's Disease Research: Epigenetic BDNF Modulation and AChE Inhibition

Smilagenin is uniquely suited for Alzheimer's disease research requiring simultaneous modulation of cholinergic function (via AChE inhibition: IC50 = 43.29 µg/mL) and neurotrophic support (via P300/HAT-mediated BDNF upregulation). This dual mechanism is not available from other sapogenin analogs, which lack either AChE inhibitory activity (diosgenin, tigogenin, hecogenin) or epigenetic BDNF regulation (sarsasapogenin). Researchers should verify compound identity via HPLC (≥95% purity) and qNMR, with ethanol solubility ≥10 mg/mL supporting flexible in vitro dosing. [1] [2]

Parkinson's Disease Translational Studies: Clinical-Stage Neurotrophic Factor Inducer

For translational Parkinson's disease programs seeking a neurotrophic factor inducer with existing clinical safety data, smilagenin (PYM50028) is the only steroidal sapogenin to have entered Phase II trials. Preclinical validation includes significant locomotor improvement and preservation of dopaminergic neurons in the MPTP/probenecid chronic mouse model at 10–26 mg/kg oral dosing. Procurement of high-purity smilagenin (>98%, ethanol soluble) enables direct replication of published in vivo dosing regimens. [1] [2]

Cognitive Aging and M1 Receptor Pharmacology: mRNA Stability Studies

Smilagenin provides a differentiated pharmacological tool for investigating M1 muscarinic receptor regulation independent of direct agonism or cholinesterase inhibition. Its demonstrated ability to double m1 mRNA half-life via stabilization mechanisms makes it valuable for gene expression studies in aging and cognitive decline models. Researchers should note that smilagenin is not an M1 ligand and does not inhibit cholinesterase at relevant concentrations, ensuring that observed M1 density increases are not confounded by receptor occupancy effects. [1]

Analytical Chemistry and Natural Product Authentication: Stereochemical Reference Standard

Smilagenin's distinct physical properties—melting point 185 °C and ethanol solubility ≥10 mg/mL—differentiate it analytically from its C-25 epimer sarsasapogenin (mp 200.5 °C, ethanol solubility 1 mg/mL). These differences enable unambiguous identification via melting point determination and solubility profiling, complementing NMR-based stereochemical assignment (25R vs. 25S). Procurement of smilagenin analytical standard grade (≥98% purity) supports quality control of botanical extracts containing both epimers. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smilagenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.